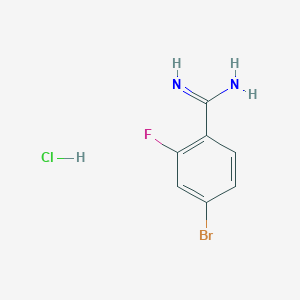

4-Bromo-2-fluorobenzimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSNAEGRKQLHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696089 | |

| Record name | 4-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-25-8 | |

| Record name | Benzenecarboximidamide, 4-bromo-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-fluorobenzimidamide hydrochloride physical and chemical properties

An In-depth Technical Guide to 4-Bromo-2-fluorobenzimidamide Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern medicinal chemistry. The document details its physicochemical properties, explores its synthetic pathways and chemical reactivity, and discusses its significant applications in pharmaceutical development and biochemical research. Furthermore, it outlines standard analytical characterization techniques and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds as building blocks for novel therapeutic agents.

Introduction and Strategic Importance

This compound is a halogenated aromatic compound of significant interest in the field of drug discovery and development.[1] Its structure, featuring a benzimidamide functional group substituted with both bromine and fluorine atoms, provides a unique combination of reactivity, selectivity, and metabolic stability.[1] The presence of the bromine atom offers a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa.

The imidamide (amidine) functional group is a strong basic group and is often protonated at physiological pH, which can facilitate interactions with biological targets and improve aqueous solubility. The hydrochloride salt form further enhances the compound's solubility and stability, making it more amenable to laboratory handling and formulation studies.[1] Consequently, this molecule serves as a valuable building block, particularly in the synthesis of inhibitors for enzymes such as serine proteases, which are implicated in a variety of disease states including cancer and inflammatory conditions.[1]

Physicochemical Properties

A precise understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis and research. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-fluorobenzene-1-carboximidamide hydrochloride | N/A |

| Synonyms | 4-Bromo-2-fluorobenzamidine hydrochloride | [1] |

| CAS Number | 1187927-25-8 | [1] |

| Molecular Formula | C₇H₆BrFN₂·HCl | [1] |

| Molecular Weight | 253.5 g/mol | [1] |

| MDL Number | MFCD04114441 | [1] |

| PubChem ID | 53407891 | [1] |

| Appearance | Solid (Specific color and form may vary) | [2] |

| Solubility | The hydrochloride form enhances solubility in aqueous solutions. | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment. | [1] |

Note: Detailed experimental data such as melting point, boiling point, and pKa are not consistently available in public literature and may vary between suppliers.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While specific, detailed synthetic protocols for this compound are not widely published, a logical and common route would proceed via the Pinner reaction, starting from the corresponding nitrile, 4-bromo-2-fluorobenzonitrile. This precursor is readily accessible and serves as a key starting material in the synthesis of many pharmaceutical intermediates.[3]

The overall workflow can be visualized as follows:

Caption: Proposed synthesis of 4-Bromo-2-fluorobenzimidamide HCl.

Step-by-Step Methodology:

-

Formation of the Imidate Ester Hydrochloride (Pinner Reaction): 4-Bromo-2-fluorobenzonitrile is dissolved in an anhydrous alcohol, typically methanol or ethanol, and cooled in an ice bath.[4] Dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is then allowed to stir at a low temperature (e.g., 0-5°C) for several hours to overnight. The intermediate imidate ester hydrochloride (e.g., Methyl 4-bromo-2-fluorobenzimidate hydrochloride) precipitates and can be isolated by filtration.

-

Ammonolysis to the Benzimidamide: The isolated imidate ester hydrochloride is suspended in a solution of ammonia in an alcohol (e.g., methanolic ammonia). The reaction mixture is stirred, typically at room temperature, until the conversion to the final product is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). The final product, this compound, can then be isolated, purified by recrystallization, and dried.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its key structural features:

-

Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[5] This allows for the straightforward introduction of various aryl, alkyl, or amino groups at the 4-position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

-

Fluorine Atom: The electron-withdrawing nature of the fluorine atom ortho to the imidamide group influences the acidity of the N-H protons and the overall electron density of the aromatic ring, which can modulate the compound's reactivity and biological activity.

-

Imidamide Group: This functional group can act as a nucleophile or a base. It is a key pharmacophore for interacting with serine proteases and other enzymatic targets.[1] It can also be a precursor for the synthesis of other heterocyclic systems.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning multiple scientific domains.

-

Pharmaceutical Development: Its primary application is as a key building block in the synthesis of pharmaceuticals.[1] It is particularly valuable for creating drugs that target specific enzymes or receptors, with a notable use in the development of serine protease inhibitors for conditions like cancer and inflammatory diseases.[1] The halogenated phenyl ring is a common motif in kinase inhibitors and central nervous system (CNS) drugs.[3]

-

Biochemical Research: The compound is employed in studies to investigate enzyme inhibition mechanisms.[1] By incorporating it into potential inhibitors, researchers can gain insights into biochemical pathways and identify potential new therapeutic targets.

-

Material Science: The unique electronic properties imparted by the halogen substituents make this compound and its derivatives useful in the development of functionalized polymers and other novel materials.[1][5]

-

Agrochemicals and Diagnostics: It has potential applications in formulating agrochemicals and in the development of diagnostic assays for detecting specific biomolecules.[1]

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The N-H protons of the imidamide group will appear as broad signals, with chemical shifts that are highly dependent on solvent and concentration. |

| ¹³C NMR | Signals corresponding to the aromatic carbons will be observed, with the C-F and C-Br carbons showing characteristic splitting patterns and chemical shifts. The carbon of the C=N group will appear downfield. |

| ¹⁹F NMR | A singlet or doublet (due to coupling with adjacent protons) corresponding to the single fluorine atom. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br/C-F stretching in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), confirming the presence of a single bromine atom. |

| HPLC | Used to determine purity. A reversed-phase method with a suitable C18 column and a mobile phase of acetonitrile/water with a modifier like TFA is a common starting point.[9] |

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling should be adopted based on data from structurally similar compounds like 4-Bromo-2-fluorobenzylamine hydrochloride and 4-Bromo-2-fluorobenzamide.[10][11][12]

Hazard Identification:

-

H302: Harmful if swallowed.[14]

Recommended Laboratory Workflow:

Caption: Recommended safety workflow for handling the compound.

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[10][15]

-

Engineering Controls: All handling of the solid material and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 0°C and 8°C.[1] Keep the container tightly closed.

-

Spills and Disposal: In case of a spill, avoid generating dust.[10] Sweep up the material using dry methods and place it in a sealed container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-4-fluoro-benzamidine, HCl | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4-bromo-2-fluorobenzimidate hydrochloride CAS#: 1260761-65-6 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. 4-Bromo-2-fluorobenzamide, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Role of 4-Bromo-2-fluorobenzimidamide Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: More Than a Molecule, A Strategic Synthetic Tool

In the landscape of medicinal chemistry, the value of a chemical intermediate is measured by its strategic potential. 4-Bromo-2-fluorobenzimidamide hydrochloride is a prime example of such a strategic asset, serving as a highly versatile and potent building block in the synthesis of targeted therapeutics.[1] Its structure is not a random assortment of atoms but a carefully arranged constellation of functional groups, each contributing to its utility in drug design.

The core of its value lies in three key features:

-

The Benzimidamide (Amidine) Group: This basic moiety is a critical pharmacophore, particularly for inhibitors of serine proteases. It acts as a bioisostere for the guanidinium group of arginine or the ammonium group of lysine, allowing it to form strong salt bridges and hydrogen bonds within the S1 specificity pocket of these enzymes.

-

Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms are not mere decorations. The fluorine atom can enhance metabolic stability and modulate the pKa of the amidine group, fine-tuning its binding affinity.[2] The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[2]

-

The Hydrochloride Salt: This formulation significantly enhances the compound's solubility in various solvents, a practical and crucial advantage for laboratory handling, reaction setup, and purification processes.[1]

This guide will provide an in-depth exploration of the primary application of this compound in research, focusing on its role in the development of serine protease inhibitors, a class of drugs vital for treating a range of diseases from cancer to thrombosis.[1][3]

Core Application: The Architectural Foundation for Serine Protease Inhibitors

Serine proteases are a large family of enzymes that play pivotal roles in numerous physiological and pathological processes, including blood coagulation, digestion, and inflammation.[1][4][5] Consequently, their inhibition is a major goal in drug discovery. This compound is a key starting material for a specific and highly successful class of serine protease inhibitors: direct Factor Xa (fXa) inhibitors .

Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin.[6][7] Its inhibition is a primary strategy for the prevention and treatment of thrombosis.[7][8] The benzamidine portion of the title compound is perfectly suited to bind to the S1 pocket of fXa, which has a strong preference for basic groups.

Mechanism of Action: A Logic of Molecular Recognition

The design of fXa inhibitors is a lesson in rational drug design. The final drug molecule must fit precisely into the active site of the enzyme. The synthesis strategy, therefore, involves using this compound to construct the part of the molecule that anchors it into the enzyme's S1 pocket.

Below is a diagram illustrating the general binding mode of a benzamidine-based fXa inhibitor.

Caption: Binding mode of a benzamidine-based Factor Xa inhibitor.

The causality is clear:

-

The positively charged benzamidine group forms a salt bridge with the negatively charged Aspartate 189 residue at the bottom of the S1 pocket.

-

The rest of the molecule, built upon the 4-bromo-2-fluorophenyl scaffold, extends to occupy other binding pockets, such as the hydrophobic S4 pocket, thereby achieving high affinity and selectivity for fXa.

Synthetic Workflow: From Building Block to Bioactive Molecule

The primary synthetic utility of this compound is its role in constructing heterocyclic cores common to many fXa inhibitors. A typical and field-proven approach is the condensation reaction with a 1,3-dicarbonyl compound or a related synthon to form a stable heterocyclic ring, such as a pyrazole.

The following diagram outlines a generalized workflow for this transformation.

Caption: Generalized synthetic workflow using the title compound.

This workflow is a self-validating system. The success of the initial condensation reaction confirms the reactivity of the amidine, and the subsequent functionalization at the bromine site validates its role as a synthetic handle for building molecular complexity.

Experimental Protocols: A Representative Synthesis

While specific protocols for every potential drug are proprietary, the following represents a standard, validated procedure for the synthesis of a pyrazole core from a benzamidine hydrochloride, illustrating the key transformation.

Objective: To synthesize a 1-(4-bromo-2-fluorophenyl)-substituted pyrazole derivative.

Materials:

-

This compound

-

Ethyl 2,4-dioxovalerate (or similar β-ketoester)

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Acetic acid

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add this compound (1.0 equivalent) followed by the dropwise addition of the β-ketoester (1.05 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding glacial acetic acid until pH ~7.

-

Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure pyrazole derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol provides a robust and reproducible method for leveraging the reactivity of this compound to create a core scaffold for further drug development.

Quantitative Data: The Impact on Biological Activity

The ultimate test of a synthetic strategy is the biological activity of the final compounds. The benzamidine-derived moiety is a consistent feature in many potent fXa inhibitors. The table below summarizes the inhibitory activity of several representative compounds that share this key structural feature.

| Compound Class | Target | Activity (IC50) | Oral Bioavailability | Reference |

| Cyclic Diimide Amidine | Factor Xa | 28 nM | Moderate | [9] |

| Pyrazole Benzamidine | Factor Xa | < 1 nM (picomolar) | Good | [8] |

| Isoxazoline Benzamidine | Factor Xa | Subnanomolar | N/A | [8] |

| Pyrazolopyridone Derivative | Factor Xa | 13.4 nM | Good | [7] |

This table presents representative data for compounds containing the benzamidine pharmacophore to illustrate typical potency.

The data clearly demonstrates that incorporating the benzamidine group via intermediates like this compound is a validated and highly successful strategy for achieving potent enzyme inhibition.

Conclusion

This compound is far more than a simple chemical reagent. It is a sophisticated and enabling tool for the modern medicinal chemist. Its well-defined structure provides a direct pathway to the synthesis of high-value therapeutic agents, particularly direct Factor Xa inhibitors. By understanding the causality behind its design—the role of the amidine as a potent pharmacophore and the utility of its halogenated ring as a tunable scaffold—researchers can accelerate the discovery and development of next-generation medicines. The robust and validated synthetic routes originating from this intermediate ensure its continued importance in the field of pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 4. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 5. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 8. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of factor Xa inhibitors and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of 4-Bromo-2-fluorobenzimidamide Hydrochloride

Foreword: Unlocking the Therapeutic Potential of Halogenated Benzimidamides

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens has become a cornerstone of rational drug design. The unique physicochemical properties imparted by elements like fluorine and bromine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the structure-activity relationship (SAR) of a particularly intriguing scaffold: 4-Bromo-2-fluorobenzimidamide hydrochloride. While direct and extensive SAR literature for this specific molecule is nascent, its structural motifs—a halogenated benzene ring and a benzimidamide core—position it as a valuable starting point for the development of novel therapeutics, particularly as inhibitors of serine proteases.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol but as a dynamic framework for thinking about and prosecuting an SAR campaign around this scaffold. We will explore the rationale behind molecular design choices, propose a systematic approach to structural modifications, and detail the requisite experimental and computational workflows to validate these hypotheses.

The Core Scaffold: Physicochemical and Pharmacological Context

This compound is a substituted benzamidine derivative.[1] The benzamidine moiety is a well-established pharmacophore known to interact with serine proteases, which play crucial roles in physiological processes and disease states like cancer and inflammatory conditions.[1] The hydrochloride salt form enhances the compound's solubility, a critical factor for laboratory handling and potential bioavailability.[1]

The true potential of this scaffold, however, lies in its halogenation pattern. The presence of both fluorine and bromine offers a rich tapestry for SAR exploration.

-

Fluorine: The introduction of a fluorine atom can significantly impact a molecule's properties.[2][3][4] Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[3][4][5]

-

Bromine: Bromine, a larger and more polarizable halogen, can also contribute to binding affinity, often through the formation of halogen bonds with electron-donating residues in a protein's active site.[6]

A systematic SAR study of this compound would, therefore, seek to understand how modifications to each part of the molecule—the benzimidamide core, the fluorine substituent, and the bromine substituent—impact its biological activity.

A Strategic Approach to SAR Exploration

A successful SAR campaign requires a logical and iterative process of design, synthesis, and testing. The following sections outline a proposed strategy for elucidating the SAR of this compound.

The Benzimidamide Core: Bioisosteric Replacements

The amidine group is central to the molecule's presumed interaction with serine proteases. However, its basicity can sometimes lead to poor oral bioavailability. Bioisosteric replacement is a powerful strategy to mitigate such liabilities while retaining or enhancing biological activity.[7][8][9]

Proposed Modifications:

| Modification Category | Specific Examples | Rationale |

| Classical Bioisosteres | Guanidine, N-hydroxy-amidine | Maintain or enhance hydrogen bonding capacity. |

| Non-Classical Bioisosteres | 1,2,4-Triazole, 1,2,4-Oxadiazole, Tetrazole | Introduce metabolically stable, heterocyclic mimics of the amidine group that can still participate in key hydrogen bonding interactions.[7][9] These replacements can also modulate the molecule's overall lipophilicity and pharmacokinetic profile.[9] |

| Amide Derivatives | Benzamide, N-methylbenzamide | Explore the necessity of the basic amidine for activity. N-alkylation can probe for steric tolerance in the binding pocket.[10][11][12][13] |

Experimental Workflow for Bioisostere Evaluation:

Caption: Workflow for the evaluation of bioisosteric replacements.

The Fluorine Substituent: Probing the Ortho Position

The fluorine at the 2-position can influence the conformation of the benzimidamide group and its interaction with the target protein. Its electron-withdrawing nature also impacts the electronics of the aromatic ring.

Proposed Modifications:

| Modification Category | Specific Examples | Rationale |

| Positional Isomers | 3-Fluoro, No fluoro substituent | To assess the importance of the ortho-fluorine for activity. Removal of the fluorine will establish a baseline. |

| Alternative Halogens | 2-Chloro, 2-Bromo | To explore the effect of steric bulk and halogen bonding potential at this position. |

| Other Electron-Withdrawing Groups | 2-Cyano, 2-Trifluoromethyl | To mimic the electronic effect of fluorine with different steric profiles. The trifluoromethyl group can also enhance lipophilicity and metabolic stability.[2] |

| Electron-Donating Groups | 2-Methoxy, 2-Methyl | To investigate the impact of altering the electronic properties of the aromatic ring in the opposite direction. |

The Bromine Substituent: Exploring the Para Position

The bromine at the 4-position is a key vector for exploring modifications that can extend into solvent-exposed regions of a binding pocket or pick up additional interactions.

Proposed Modifications:

| Modification Category | Specific Examples | Rationale |

| Alternative Halogens | 4-Chloro, 4-Iodo | To fine-tune lipophilicity and halogen bonding propensity. Iodine, being the most polarizable halogen, is a strong halogen bond donor.[6] |

| Hydrophobic Groups | 4-Methyl, 4-Ethyl, 4-Trifluoromethyl | To probe for hydrophobic pockets in the target's active site. |

| Hydrogen Bond Donors/Acceptors | 4-Amino, 4-Hydroxy, 4-Cyano | To seek additional hydrogen bonding interactions that could enhance potency and selectivity. |

| Larger Aromatic Systems | 4-Phenyl, 4-Pyridyl | To explore the potential for pi-stacking interactions or to access adjacent binding pockets. |

Experimental Protocols for SAR Validation

A robust SAR study is underpinned by reliable and reproducible experimental data. The following are representative protocols for key assays.

Serine Protease Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a target serine protease.

-

Reaction Setup: In a 96-well plate, combine the target serine protease enzyme, the test compound at various concentrations, and a suitable buffer.

-

Incubation: Incubate the enzyme-inhibitor mixture for a predetermined time at a controlled temperature to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate specific to the protease.

-

Signal Detection: Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.

-

Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

-

Compound Addition: The test compounds are dissolved in a buffer and added to the wells of the filter plate.

-

Incubation: The plate assembly is incubated for several hours to allow the compounds to permeate from the donor to the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

-

Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes, a NADPH-regenerating system (cofactor for many metabolic enzymes), and the test compound.

-

Incubation: The plate is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The remaining concentration of the parent compound in each aliquot is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

Computational Modeling in SAR Elucidation

Computational methods can accelerate the SAR cycle by prioritizing compounds for synthesis and providing insights into their binding modes.

Computational Workflow:

Caption: Computational workflow for prioritizing analogs.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies against various serine proteases can help rationalize observed activities and guide the design of new analogs.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. A QSAR model for this series could help predict the activity of unsynthesized analogs.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of binding modes predicted by docking.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. A systematic and multi-faceted SAR campaign, integrating rational design, chemical synthesis, in vitro testing, and computational modeling, is essential to unlock its full potential. The strategies and methodologies outlined in this guide provide a comprehensive framework for such an endeavor. Future work should focus on identifying a specific biological target and iteratively applying the principles discussed herein to optimize potency, selectivity, and drug-like properties. The journey from a simple halogenated building block to a clinical candidate is arduous, but a well-executed SAR study is the critical first step.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. drughunter.com [drughunter.com]

- 10. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Bromo-2-fluorobenzamide | C7H5BrFNO | CID 2773331 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzimidamide Hydrochloride

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Bromo-2-fluorobenzimidamide hydrochloride (CAS No: 1187927-25-8; Molecular Formula: C₇H₆BrFN₂·HCl) is a substituted aromatic amidine that has emerged as a valuable intermediate in the field of drug discovery and development.[1] Its structural architecture, featuring a strategically halogenated phenyl ring, makes it a potent building block for synthesizing complex molecular scaffolds. Specifically, the presence of bromine and fluorine atoms enhances both reactivity and selectivity, allowing for precise modifications in the synthesis of novel therapeutic agents.[1]

This compound is particularly significant as a precursor for the development of enzyme inhibitors, most notably for serine proteases, which are implicated in a wide array of physiological and pathological processes.[1] The benzimidamide moiety serves as a key pharmacophore, capable of engaging in specific interactions within the active sites of target enzymes. The hydrochloride salt form of the compound is typically utilized in laboratory settings to improve its solubility and stability, facilitating its use in various reaction conditions.[1] While a singular "discovery" event for this intermediate is not prominently documented, its history is intrinsically linked to the broader evolution of synthetic strategies for creating targeted pharmaceutical agents. Its value was recognized through its successful application in constructing more complex, biologically active molecules.

This guide provides a comprehensive overview of the synthetic history and methodology for preparing this compound, focusing on the chemical principles and experimental considerations that underpin its synthesis.

Retrosynthetic Analysis and Strategy

The most direct and industrially scalable pathway to this compound involves a two-stage process. The core strategy relies on the synthesis of a key precursor, 4-Bromo-2-fluorobenzonitrile, followed by its conversion to the target amidine via the classical Pinner reaction. This approach is favored for its reliability and the commercial availability of the necessary starting materials.

Caption: A high-level retrosynthetic workflow for the synthesis of 4-Bromo-2-fluorobenzimidamide HCl.

Stage 1: Synthesis of the Precursor, 4-Bromo-2-fluorobenzonitrile

The indispensable precursor for this synthesis is 4-Bromo-2-fluorobenzonitrile (CAS No: 105942-08-3).[2][3] This compound provides the core aromatic structure and the nitrile functional group required for the subsequent transformation. While several synthetic routes exist, a common and reliable method begins with the commercially available 2-fluoroaniline.

Causality Behind Experimental Choices:

-

Electrophilic Bromination: The synthesis commences with the bromination of 2-fluoroaniline. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the fluorine atom and the amino group itself, the bromine atom is selectively introduced at the para position, yielding 4-bromo-2-fluoroaniline.[4][5]

-

Sandmeyer Reaction: The conversion of the resulting aniline to the nitrile is classically achieved via the Sandmeyer reaction. This process involves two critical steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The copper catalyst facilitates the displacement of the diazonio group (-N₂⁺) with a cyanide group (-CN), releasing nitrogen gas and forming the desired benzonitrile.

-

Detailed Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzonitrile

Materials:

-

2-Fluoroaniline

-

Bromine or N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Copper(I) Cyanide (CuCN)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Chloride (NaCl)

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Bromination of 2-Fluoroaniline:

-

Dissolve 2-fluoroaniline in a suitable solvent like dichloromethane or acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise over 1-2 hours, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.

-

Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-fluoroaniline.

-

-

Sandmeyer Reaction to form 4-Bromo-2-fluorobenzonitrile:

-

Prepare a solution of 4-bromo-2-fluoroaniline in aqueous hydrochloric acid and cool it to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under vacuum.

-

The crude 4-Bromo-2-fluorobenzonitrile can be purified by recrystallization or column chromatography to yield a white to light brown solid.[6]

-

Stage 2: The Pinner Reaction - Converting Nitrile to Amidine Hydrochloride

The Pinner reaction, first described by Adolf Pinner in 1877, remains the most practical and widely used method for converting nitriles into amidines.[7][8] The reaction proceeds via an imidic ester hydrochloride intermediate, often called a "Pinner salt," which is subsequently ammonolyzed to form the target amidine hydrochloride.[9]

Mechanism and Scientific Rationale

The Pinner reaction is a robust, acid-catalyzed process that requires careful control of conditions to achieve high yields and purity.

Caption: The reaction mechanism of the Pinner synthesis for amidine hydrochlorides.

Key Experimental Considerations:

-

Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[9][10] Any trace of water can hydrolyze the highly reactive Pinner salt intermediate to form the corresponding ester, which is a common and difficult-to-remove impurity. Solvents and reagents must be thoroughly dried before use.

-

Acid Catalyst: Dry hydrogen chloride gas is bubbled through an alcoholic solution of the nitrile.[10] HCl serves a dual purpose: it protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol, and it provides the chloride counterion for the resulting salt.

-

Temperature Control: The formation of the Pinner salt is often exothermic and the salt itself can be thermally unstable.[9] The reaction is typically carried out at low temperatures (0 °C) to prevent decomposition and the formation of an N-alkyl amide side product.[9]

-

Ammonolysis: The isolated or in situ generated Pinner salt is treated with ammonia to form the amidine.[8] This can be achieved by adding an alcoholic solution of ammonia, or by using an ammonium salt like ammonium carbonate.[10]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonium Carbonate or Ammonia (as a solution in anhydrous ethanol)

Step-by-Step Methodology:

-

Formation of the Pinner Salt:

-

In a flame-dried, three-necked flask fitted with a gas inlet tube, a drying tube, and a magnetic stirrer, dissolve 4-Bromo-2-fluorobenzonitrile in anhydrous ethanol.

-

Cool the solution to 0 °C using an ice-salt bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 2-4 hours. The reaction progress can be monitored by the precipitation of the Pinner salt.

-

After the reaction is complete, seal the flask and store it in a refrigerator overnight to allow for complete precipitation.

-

Collect the precipitated Pinner salt (ethyl 4-bromo-2-fluorobenzimidate hydrochloride) by filtration under a nitrogen atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials and excess HCl.

-

-

Ammonolysis to the Amidine Hydrochloride:

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Add a stoichiometric excess of ammonium carbonate in portions, or add a saturated solution of ammonia in anhydrous ethanol.

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any inorganic salts (e.g., ammonium chloride).

-

Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated with diethyl ether to induce crystallization and remove non-polar impurities.

-

The final product, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | C₇H₃BrFN | 200.01 | Precursor[3] |

| This compound | 1187927-25-8 | C₇H₇BrClFN₂ | 253.50 | Final Product[1] |

Conclusion

The synthesis of this compound is a well-established process rooted in classical organic chemistry principles. The pathway, which hinges on the reliable Sandmeyer and Pinner reactions, demonstrates the logical and stepwise construction of a valuable pharmaceutical intermediate. Understanding the causality behind each experimental choice—from the regioselectivity of bromination to the critical need for anhydrous conditions in the Pinner reaction—is paramount for achieving high yields and purity. As a key building block for advanced therapeutics, the robust and scalable synthesis of this compound will continue to be of significant interest to researchers and scientists in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US4518799A - Processes for the preparation of hydratropic acids - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Pinner Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Biological Targets of 4-Bromo-2-fluorobenzimidamide Hydrochloride and Its Derivatives

Introduction: The Strategic Importance of 4-Bromo-2-fluorobenzimidamide Hydrochloride in Modern Drug Discovery

This compound, also known by its synonym 4-Bromo-2-fluorobenzamidine hydrochloride, is a highly functionalized small molecule that has garnered significant attention in the field of medicinal chemistry. Its true value lies not as a therapeutic agent in itself, but as a versatile and powerful scaffold for the synthesis of potent and selective modulators of various biological targets. The strategic placement of its chemical groups—the basic benzamidine moiety, and the electron-withdrawing bromine and fluorine atoms on the phenyl ring—provides a unique combination of features for molecular recognition and synthetic elaboration.

This technical guide will provide an in-depth exploration of the known and potential biological targets of compounds derived from this compound. We will delve into the mechanistic basis of these interactions, provide actionable experimental protocols for target validation, and offer insights into the future directions of research leveraging this privileged scaffold.

Part 1: The Benzamidine Moiety: A Privileged Scaffold for Serine Protease Inhibition

The benzamidine group is a well-established pharmacophore for the inhibition of serine proteases, a large and diverse family of enzymes that play critical roles in numerous physiological and pathological processes, including coagulation, inflammation, and cancer.[1]

Mechanism of Serine Protease Inhibition by Benzamidine Derivatives

Serine proteases are characterized by a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues. The catalytic serine acts as a nucleophile to hydrolyze peptide bonds in their substrates. Benzamidine-based inhibitors function as competitive inhibitors by mimicking the natural substrates of these enzymes. The positively charged amidinium group of the benzamidine moiety forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue in the S1 specificity pocket of the protease active site. This high-affinity binding prevents the natural substrate from accessing the catalytic machinery, thereby inhibiting the enzyme's activity.

The substituted phenyl ring of this compound allows for the exploration of secondary binding pockets and the fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability, which are crucial for the development of effective drug candidates.

Part 2: Identified Biological Targets of 4-Bromo-2-fluorobenzimidamide Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to target a range of biologically significant molecules, particularly in the realms of oncology and inflammatory diseases.

Serine Proteases: Prime Targets in Various Pathologies

The primary and most explored application of this compound is in the development of serine protease inhibitors.[1] These enzymes are implicated in a wide array of diseases, making them attractive therapeutic targets.

-

Acrosin: A serine protease found in the acrosome of sperm, essential for fertilization. Benzamidine derivatives have been extensively studied as acrosin inhibitors.[2]

-

Other Serine Proteases in Cancer and Inflammation: The dysregulation of serine protease activity is a hallmark of many cancers and inflammatory conditions.[1] Derivatives of this compound can be tailored to selectively inhibit specific serine proteases involved in these processes.

Key Signaling Molecules in Cancer: A New Frontier for Fluorobenzamidine Derivatives

A novel derivative, bithiophene-fluorobenzamidine (BFB), has demonstrated significant antitumor activity, revealing a new set of biological targets for this chemical class.[3] BFB was shown to modulate the expression and activity of several key proteins involved in cell cycle regulation, apoptosis, and signal transduction in breast cancer models.[3]

-

Cyclin-Dependent Kinase 1 (CDK1): A master regulator of the cell cycle, CDK1 is often overexpressed in cancer cells, driving uncontrolled proliferation. BFB was found to down-regulate the expression of CDK1, contributing to its anti-proliferative effects.[3]

-

Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that is overexpressed in a significant subset of breast cancers, leading to aggressive tumor growth. BFB treatment led to a down-regulation of HER2 expression.[3]

-

Tumor Suppressor p53 and p21 (CDKN1A): p53 is a critical tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress. p21 is a key downstream effector of p53. BFB was shown to upregulate the expression of both p53 and p21, promoting cell cycle arrest and apoptosis in cancer cells.[3]

-

Estrogen Receptor Alpha (ESR-α): A key driver of hormone-dependent breast cancers. BFB treatment resulted in the upregulation of ESR-α expression, which, in the context of the study, was associated with a more differentiated and less aggressive tumor phenotype.[3]

-

Caspase-3 (CAS3): A critical executioner caspase in the apoptotic cascade. The pro-apoptotic activity of BFB was confirmed by its ability to increase the expression of CAS3, leading to programmed cell death in cancer cells.[3]

The modulation of these targets by a derivative of 4-Bromo-2-fluorobenzimidamide highlights the potential to develop novel anticancer agents from this scaffold that act through multiple, synergistic mechanisms.

Part 3: Experimental Protocols for Target Identification and Validation

To empower researchers in the exploration of 4-Bromo-2-fluorobenzimidamide derivatives, this section provides detailed, self-validating experimental protocols for identifying and characterizing their biological targets.

Workflow for Screening and Characterizing Serine Protease Inhibitors

This workflow outlines a systematic approach to identify and characterize novel serine protease inhibitors derived from this compound.

Caption: Workflow for Serine Protease Inhibitor Discovery.

Detailed Protocol: In Vitro Serine Protease Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease.

-

Materials:

-

Purified serine protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest).

-

Fluorogenic or chromogenic substrate specific for the protease.

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations).

-

Test compound (derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate (black for fluorescence, clear for absorbance).

-

Microplate reader.

-

-

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

-

In the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).

-

Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Normalize the rates to the enzyme activity control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol for Assessing Pro-Apoptotic Activity in Cancer Cells

This protocol describes the use of Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by a test compound.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Caption: Workflow for Apoptosis Assessment.

Detailed Protocol: Annexin V/PI Apoptosis Assay

-

Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell population following treatment with a test compound.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7).

-

Complete cell culture medium.

-

Test compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Gate the cell populations based on their fluorescence signals:

-

Annexin V-negative/PI-negative: Live cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive: Necrotic cells.

-

-

Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the test compound.

-

Part 4: Future Directions and Untapped Potential

The established utility of this compound as a scaffold for serine protease inhibitors and the emerging evidence of its derivatives targeting key cancer signaling pathways suggest a bright future for this chemical entity. Future research could explore:

-

Expansion to other enzyme families: The benzamidine moiety, as a cationic group, could be exploited to target other enzymes with anionic binding pockets.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the phenyl ring with different substituents could lead to the discovery of inhibitors with enhanced potency and selectivity for a wider range of targets.

-

Development of isoform-selective inhibitors: For target families with multiple isoforms, such as nitric oxide synthases, fine-tuning the chemical structure could yield compounds with improved therapeutic windows.[4][5]

-

Targeting protein-protein interactions: The rigid scaffold could be elaborated to disrupt specific protein-protein interactions that are critical for disease progression.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of serine proteases and as modulators of key cancer-related targets. The experimental protocols and future perspectives outlined in this guide are intended to facilitate further research and unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthase by cobalamins and cobinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro characterization of 4-Bromo-2-fluorobenzimidamide hydrochloride

An In-Depth Technical Guide to the In-Vitro Characterization of 4-Bromo-2-fluorobenzimidamide hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzimidamide

In the landscape of modern drug discovery, the benzimidamide scaffold represents a privileged structure, prized for its ability to mimic the side chains of arginine and lysine. This mimicry allows such compounds to effectively target the active sites of various enzymes, particularly serine proteases and nitric oxide synthases, which are implicated in a wide range of pathologies including coagulation disorders, inflammation, and cancer.[1][2] this compound is a synthetic compound featuring this key functional group. Its structure is further augmented by halogen substituents—a bromine and a fluorine atom—on the phenyl ring, which can significantly modulate its physicochemical properties and biological activity, potentially enhancing its potency, selectivity, and metabolic stability.[2]

This guide provides a comprehensive framework for the in-vitro characterization of this compound. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide a logical, self-validating workflow that moves from fundamental physicochemical profiling to complex cell-based safety assessments. Each step is designed to build upon the last, creating a robust data package that elucidates the compound's therapeutic potential and flags potential liabilities early in the development pipeline.

Part 1: Foundational Physicochemical Characterization

Before any biological assessment, a thorough understanding of the compound's fundamental chemical and physical properties is paramount. This initial characterization ensures the integrity of all subsequent experiments and provides critical data for interpreting biological outcomes and predicting in-vivo behavior.

Identity, Purity, and Solubility

The first step is to unequivocally confirm the structure and purity of the test article. This is non-negotiable for data integrity.

-

Structural Verification: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are employed to confirm the molecular weight and atomic connectivity, ensuring the correct compound has been synthesized.[3]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantifying the purity of the compound.[3] For in-vitro assays, a purity of >95% is the minimum acceptable threshold.

-

Aqueous Solubility: Since most biological assays are conducted in aqueous buffers, determining the compound's solubility is critical for preparing accurate dosing solutions and avoiding precipitation.

Experimental Protocol: Kinetic Aqueous Solubility Assessment

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into a series of aqueous buffers (e.g., pH 5.0, 6.2, and 7.4 phosphate-buffered saline) to mimic various physiological conditions.

-

Equilibration: Seal the plate and incubate at room temperature for 24 hours with gentle shaking to allow the solution to reach equilibrium.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using HPLC-UV or LC-MS/MS by comparing the results to a standard curve.

Lipophilicity: The Octanol-Water Partition Coefficient (Log P)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6] The partition coefficient (P) between n-octanol and water, expressed as Log P, is the gold standard for its measurement.[5] A positive Log P value indicates a preference for lipidic environments (lipophilic), while a negative value suggests a preference for aqueous environments (hydrophilic).[7]

Experimental Protocol: Shake-Flask Method for Log P Determination

-

Phase Preparation: Prepare two phases. The aqueous phase consists of phosphate buffer (pH 7.4) saturated with n-octanol. The organic phase is n-octanol saturated with the buffered aqueous solution. Allow the phases to separate for 24 hours.[4]

-

Compound Introduction: Accurately weigh and dissolve a small amount of this compound in a vessel containing a known volume of both prepared phases.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, then allow the phases to fully separate for at least 24 hours.[4]

-

Sampling and Analysis: Carefully sample a precise volume from both the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.

-

Calculation: Calculate Log P using the formula: Log P = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

| Property | Method | Result (Hypothetical) | Significance |

| Molecular Weight | Mass Spectrometry | 253.5 g/mol | Confirms chemical identity.[2] |

| Purity | HPLC-UV | >98% | Ensures reliability of biological data. |

| Aqueous Solubility (pH 7.4) | Kinetic Solubility Assay | 150 µM | Defines the maximum concentration for use in aqueous-based assays, preventing compound precipitation. |

| Log P | Shake-Flask | 2.1 | Suggests good membrane permeability, a desirable trait for oral absorption and cell entry.[7] |

| pKa | Capillary Electrophoresis | 9.5 | Indicates the benzimidamide group will be predominantly protonated and positively charged at physiological pH. |

Part 2: Target-Oriented Biochemical Evaluation

The positively charged amidinium group at physiological pH strongly suggests that this compound acts as a competitive inhibitor of enzymes that recognize arginine or lysine residues.[1] Therefore, the next logical step is to screen it against a panel of relevant enzymes.

Enzyme Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency in inhibiting a specific enzyme.[1] A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Protocol: General Serine Protease Inhibition Assay

-

Reagent Preparation:

-

Enzyme Solution: Prepare a working solution of the target serine protease (e.g., thrombin, trypsin) in an optimized assay buffer.

-

Inhibitor Solution: Create a serial dilution series of this compound in the assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

-

Substrate Solution: Prepare a solution of a chromogenic or fluorogenic substrate specific to the enzyme.

-

-

Assay Procedure (96-well plate format):

-

Add the enzyme solution to each well.

-

Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle/DMSO only).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

-

Reaction Initiation and Detection:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of product formation is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for determining enzyme inhibition (IC₅₀).

Part 3: Cellular Activity and Cytotoxicity Assessment

After establishing target engagement, it is crucial to assess the compound's effect in a more complex biological system: the living cell. These assays determine if the compound can cross the cell membrane to reach its intracellular target and evaluate its general toxicity.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[3] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[3] A reduction in this conversion indicates either reduced cell proliferation or cell death.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a chosen cell line (e.g., a human cancer cell line if evaluating anti-proliferative effects) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plotting viability against compound concentration allows for the determination of a GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).[3]

Part 4: In-Vitro Safety Pharmacology

Early assessment of potential safety liabilities is a cornerstone of modern drug development. In-vitro safety assays can predict adverse effects, particularly cardiotoxicity and metabolic issues, saving significant time and resources.

hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[8][9] The manual whole-cell patch-clamp assay is the gold standard for assessing a compound's effect on the hERG channel.[10]

Experimental Protocol: hERG Manual Patch-Clamp Assay

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.

-

Electrophysiology Setup:

-

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary indicator of channel activity.[12] The protocol typically involves a depolarization step followed by a repolarization step where the tail current is measured.[11]

-

Compound Application:

-

Data Acquisition and Analysis:

-

Measure the peak outward tail current at each concentration.

-

Calculate the percentage of channel inhibition at each concentration relative to the baseline.

-

Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.[12]

-

Caption: Gold-standard workflow for hERG safety assessment.

Metabolic Stability Assay

A compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its half-life and potential for drug-drug interactions.[13][14] An in-vitro assay using liver microsomes provides an early read on metabolic stability.[13][15]

Experimental Protocol: Liver Microsomal Stability Assay

-

System Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a reaction mixture containing phosphate buffer and the test compound at a low concentration (e.g., 1 µM).

-

Pre-incubation: Pre-warm the reaction mixture to 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity.[13]

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve is used to calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[13]

| Assay | System | Result (Hypothetical) | Interpretation |

| Enzyme Inhibition | Serine Protease 'X' | IC₅₀ = 50 nM | Potent inhibitor of the target enzyme. |

| Cytotoxicity | HEK293 Cells | CC₅₀ > 50 µM | Low general cytotoxicity, suggesting a good therapeutic window (ratio of toxic dose to therapeutic dose). |

| hERG Inhibition | Patch-Clamp | IC₅₀ = 35 µM | Low risk of cardiotoxicity. A large margin (>100x) between the hERG IC₅₀ and the therapeutic concentration is generally considered safe. |

| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Moderately stable. Suggests the compound will not be cleared too rapidly in vivo, allowing for a reasonable dosing interval. |

Conclusion

This technical guide outlines a logical and robust cascade for the in-vitro characterization of this compound. By systematically evaluating its physicochemical properties, target potency, cellular effects, and key safety liabilities, researchers can build a comprehensive profile of the compound. This data-driven approach is essential for making informed decisions, optimizing lead compounds, and ultimately increasing the probability of success in the challenging journey of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. hERG Assay | PPTX [slideshare.net]

- 9. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Navigating the Labyrinth of Polypharmacology: A Technical Guide to Predicting and Validating Off-Target Effects of 4-Bromo-2-fluorobenzimidamide hydrochloride

Introduction: The Imperative of Off-Target Profiling in Modern Drug Discovery

In the intricate landscape of drug development, the principle of "one molecule, one target" has increasingly been revealed as an oversimplification. The reality is that most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. These unintended interactions, or off-target effects, can be a double-edged sword. While they can sometimes lead to beneficial therapeutic outcomes and opportunities for drug repurposing, they are more often the cause of unforeseen toxicity and adverse drug reactions, contributing to the high attrition rates in clinical trials[1][2][3].

This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities. We will use 4-Bromo-2-fluorobenzimidamide hydrochloride , a compound primarily utilized as a building block for serine protease inhibitors, as a case study[4]. Given the limited publicly available data on its specific biological activities, it represents an ideal candidate to illustrate a systematic and robust workflow for predicting and validating potential off-target effects.

The early and comprehensive identification of a compound's interaction profile is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines. By integrating computational prediction with empirical validation, we can build a more complete picture of a molecule's biological footprint, enabling informed decisions and mitigating risks in the drug discovery pipeline[2][3][5][6].

Part 1: In Silico Off-Target Prediction – A Data-Driven First Pass

Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico analysis is indispensable. Computational methods leverage vast databases of known drug-target interactions to predict potential binding partners for a novel compound. These approaches can be broadly categorized into ligand-based and structure-based methods[1][7].

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities[8][9]. These approaches are particularly useful when the three-dimensional structure of potential targets is unknown.

-

Chemical Similarity Searching: This is the most straightforward method, involving the comparison of the 2D or 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL). Algorithms like Tanimoto similarity are used to quantify structural resemblance[10]. A high similarity score to a known inhibitor of a particular target suggests a potential interaction.

-